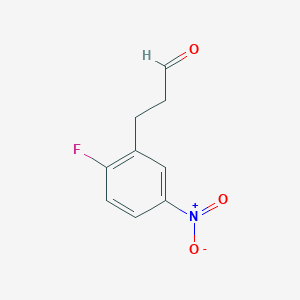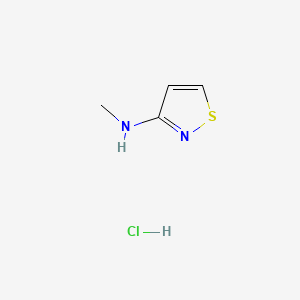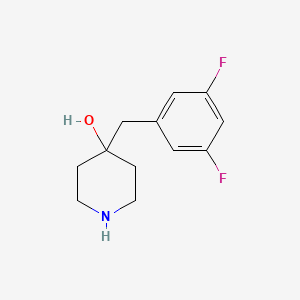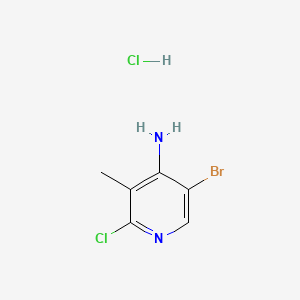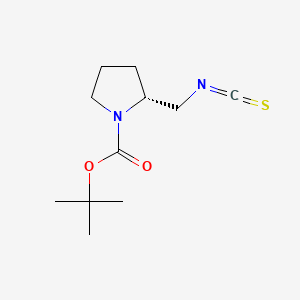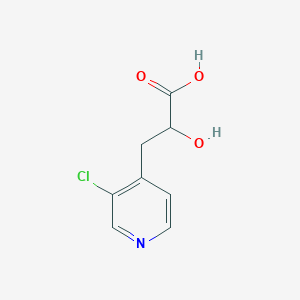
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of chloropyridines This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the reaction of 3-chloropyridine with glycidol under acidic conditions to yield the desired product. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloropyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-(3-Chloropyridin-4-yl)-2-oxopropanoic acid.
Reduction: 3-(3-Dihydropyridin-4-yl)-2-hydroxypropanoic acid.
Substitution: 3-(3-Aminopyridin-4-yl)-2-hydroxypropanoic acid.
科学的研究の応用
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory responses, leading to its potential use as an anti-inflammatory agent.
類似化合物との比較
Similar Compounds
3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid: Contains a fluorine atom instead of chlorine.
3-(3-Methylpyridin-4-yl)-2-hydroxypropanoic acid: Has a methyl group instead of chlorine.
Uniqueness
3-(3-Chloropyridin-4-yl)-2-hydroxypropanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
3-(3-chloropyridin-4-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13) |
InChIキー |
BZICEPOZMOPQAA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CC(C(=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)

